molecular formula C10H9N5OS B11083212 5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole

5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole

Cat. No.: B11083212
M. Wt: 247.28 g/mol
InChI Key: HTVLMGXUIDJWFQ-UHFFFAOYSA-N
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Description

2,1,3-BENZOXADIAZOL-5-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE: is a heterocyclic compound that combines the structural features of benzoxadiazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-BENZOXADIAZOL-5-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves the reaction of benzoxadiazole derivatives with triazole compounds under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to scale up the synthesis process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,1,3-BENZOXADIAZOL-5-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 2,1,3-BENZOXADIAZOL-5-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They are being investigated for their ability to target specific enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 2,1,3-BENZOXADIAZOL-5-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits key enzymes and receptors involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

  • 1,2,3-Benzoxadiazole derivatives
  • 1,2,4-Triazole derivatives
  • Benzimidazole derivatives

Comparison: Compared to other similar compounds, 2,1,3-BENZOXADIAZOL-5-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE stands out due to its unique combination of benzoxadiazole and triazole moieties. This structural feature enhances its chemical stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H9N5OS

Molecular Weight

247.28 g/mol

IUPAC Name

5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2,1,3-benzoxadiazole

InChI

InChI=1S/C10H9N5OS/c1-15-6-11-12-10(15)17-5-7-2-3-8-9(4-7)14-16-13-8/h2-4,6H,5H2,1H3

InChI Key

HTVLMGXUIDJWFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC2=CC3=NON=C3C=C2

Origin of Product

United States

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